Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: The thiazole ring is susceptible to electrophilic substitution reactions, particularly at the C-5 position.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The compound’s anti-inflammatory and analgesic activities are thought to be mediated through the inhibition of cyclooxygenase enzymes and the modulation of inflammatory pathways .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .
Biological Activity
Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anticonvulsant agent. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
1. Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H12ClN1O2S
- Molecular Weight : 281.75 g/mol
The presence of the thiazole ring and the chlorophenyl group is crucial for its biological activity.
2. Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Candida albicans | 15.62 µg/mL | 31.25 µg/mL |
Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |
Escherichia coli | >0.70 mg/mL | >0.94 mg/mL |
The compound showed comparable activity to standard antifungal agents like fluconazole against Candida albicans and demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .
3. Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. This compound has demonstrated cytotoxic effects in various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
A-549 (Lung Cancer) | <10 | High |
HCT-8 (Colon Cancer) | >20 | Low |
Bel7402 (Liver Cancer) | >30 | Very Low |
The compound exhibited significant cytotoxicity against A-549 cells, indicating its potential as an anticancer agent .
4. Anticonvulsant Activity
In addition to antimicrobial and anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies indicate that compounds with a thiazole backbone can provide protection against seizures.
Table 3: Anticonvulsant Activity Data
Model | Effective Dose (mg/kg) | Activity Level |
---|---|---|
MES (Maximal Electroshock Seizure) | <20 | Significant |
scPTZ (Pentylenetetrazol Seizure Test) | <25 | Moderate |
The presence of electron-withdrawing groups, such as chlorine, enhances the anticonvulsant activity of thiazoles .
5. Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring enhances antimicrobial and anticancer activities.
- Methyl Group : The methyl group at the thiazole position contributes to increased potency in various biological assays.
Properties
CAS No. |
1160573-81-8 |
---|---|
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
YDAZXBFDHDJQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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